Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thioether derivative of the oxadiazole group and has shown promising results in various studies.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is alpha-synuclein (α-syn) . Alpha-synuclein is an intrinsically disordered protein found in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .
Mode of Action
This compound interacts with alpha-synuclein to inhibit its aggregation . The compound has been shown to slightly reduce the α-syn aggregation . This interaction prevents the formation of intraneuronal inclusions, known as Lewy bodies and Lewy neurites, which are characteristic of Parkinson’s disease .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In its misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress . The compound interferes with this pathway by inhibiting the aggregation of alpha-synuclein .
Pharmacokinetics
The compound’s ability to prevent neurodegeneration induced by the neurotoxin mptp suggests that it can cross the blood-brain barrier .
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP)-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of MPTP . Specifically, it has been shown to prevent the neurodegeneration produced by MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .
Advantages and Limitations for Lab Experiments
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate has several advantages in lab experiments. It is easy to synthesize and has a high purity level. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the research on Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate. Some of the areas of research include:
1. Development of new synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's potential as an anti-cancer agent.
3. Study of the compound's effect on the immune system.
4. Exploration of the compound's potential as a material for drug delivery systems.
5. Investigation of the compound's potential as a pesticide for agricultural applications.
In conclusion, this compound is a compound that has shown great potential in various scientific research fields. Its unique chemical structure and properties make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate involves the reaction of ethyl bromoacetate with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol in the presence of potassium carbonate. The reaction mixture is then heated to obtain the desired product.
Scientific Research Applications
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science.
properties
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-20-11(19)7-15-10(18)8-22-13-17-16-12(21-13)9-3-5-14-6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIRAHKYAEBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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